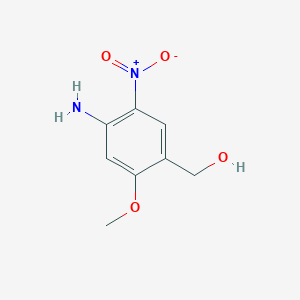

(4-Amino-2-methoxy-5-nitrophenyl)methanol

Description

Properties

Molecular Formula |

C8H10N2O4 |

|---|---|

Molecular Weight |

198.18 g/mol |

IUPAC Name |

(4-amino-2-methoxy-5-nitrophenyl)methanol |

InChI |

InChI=1S/C8H10N2O4/c1-14-8-3-6(9)7(10(12)13)2-5(8)4-11/h2-3,11H,4,9H2,1H3 |

InChI Key |

HPMCJTCEHOQEAK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CO)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Amino 2 Methoxy 5 Nitrophenyl Methanol and Its Precursors

Established and Emerging Synthetic Pathways to the (Nitrophenyl)methanol Core Structure

The synthesis of the (nitrophenyl)methanol core is foundational to obtaining the target compound. The methodologies employed must be compatible with the various substituents on the aromatic ring. The primary challenge lies in the selective manipulation of one functional group without affecting others, particularly the sensitive nitro and amino groups.

The reduction of an aromatic nitro group is a critical step in the synthesis of (4-Amino-2-methoxy-5-nitrophenyl)methanol, assuming a precursor such as (2-methoxy-4,5-dinitrophenyl)methanol or a related dinitro compound is used. This transformation is one of the most efficient methods for preparing aniline-containing compounds. nih.gov The choice of reducing agent is crucial to ensure high yield and selectivity, avoiding the reduction of other functionalities. nih.govresearchgate.net The reduction proceeds through a sequence of intermediates, starting with the nitroarene, which is reduced to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the aniline (B41778). acs.org A variety of methods, broadly categorized as catalytic hydrogenation and chemical reduction, have been developed for this purpose. nih.govacs.orgnih.gov

Catalytic hydrogenation is a widely used and environmentally benign method for the reduction of nitroarenes, often yielding water as the only byproduct. nih.govacs.org This technique involves the use of a metal catalyst and a hydrogen source. researchgate.netresearcher.life

Common catalytic systems include:

Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro reductions, effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com It can, however, also reduce other functional groups, which can be a drawback depending on the substrate. commonorganicchemistry.com

Raney Nickel (Raney-Ni): This catalyst is also highly effective and is often used for substrates where dehalogenation is a concern. wikipedia.org

Platinum-based Catalysts: Platinum(IV) oxide (PtO₂) is another effective catalyst for this transformation. wikipedia.org The use of Pt nanocrystals with an Fe(OH)x deposition has been shown to enable selective hydrogenation of the nitro group while leaving other functional groups on the aromatic ring intact. researchgate.net

Base-Metal Catalysts: In the context of sustainable chemistry, there is growing interest in replacing noble-metal catalysts with more earth-abundant alternatives. acs.org Air- and moisture-stable manganese catalysts and various iron complexes have been developed for the chemoselective hydrogenation of nitroarenes under relatively mild conditions. nih.govacs.orgnih.gov

The process of catalytic hydrogenation can be performed using hydrogen gas (direct hydrogenation) or through catalytic transfer hydrogenation, which uses a hydrogen donor in situ. researchgate.netresearcher.life

| Catalyst System | Hydrogen Source | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature to moderate heat, atmospheric to moderate pressure | High efficiency, clean reaction | Can reduce other functional groups (low chemoselectivity) | commonorganicchemistry.com |

| Raney Nickel | H₂ gas | Room temperature, atmospheric pressure | Good for substrates with halogens | Pyrophoric nature requires careful handling | wikipedia.org |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Room temperature, atmospheric pressure | Effective catalyst | Cost of platinum | wikipedia.org |

| Fe(OH)x/Pt Nanocrystals | H₂ gas | Mild conditions | High chemoselectivity, tolerates other functional groups | Complex catalyst preparation | researchgate.net |

| Manganese Pincer Complex | H₂ gas | Mild conditions (e.g., 60°C, 50 bar H₂) | Uses earth-abundant metal, tolerates a broad range of functional groups | Requires specific ligand synthesis | nih.gov |

Chemical reduction offers an alternative to catalytic hydrogenation and avoids the need for high-pressure hydrogenation equipment. These methods often involve dissolving metals in acidic solutions or using hydrogen donors like hydrazine (B178648). nih.govacsgcipr.org

Hydrazine Hydrate (B1144303) (NH₂NH₂·H₂O): Hydrazine is a powerful reducing agent frequently used in catalytic transfer hydrogenation, where it generates hydrogen in situ in the presence of a catalyst like Pd/C or Raney Nickel. nih.govwikipedia.org This method can be highly chemoselective; for instance, halogenated nitroarenes can be selectively reduced to halogenated anilines under mild conditions, while harsher conditions can lead to the reduction of both the nitro group and the halogen. nih.govorganic-chemistry.org Reductions using hydrazine hydrate in the presence of catalysts like iron oxide hydroxide (B78521) have been reported as environmentally friendly. rsc.org In some cases, the reaction can be carried out even without a catalyst, using moderate nitrogen pressure.

Iron (Fe) in Acidic Media: The Béchamp reduction, which uses iron metal in the presence of an acid like acetic acid or hydrochloric acid, is one of the oldest and most established methods for reducing nitroarenes. acs.orgcommonorganicchemistry.comnih.gov It is known for its high functional group tolerance but has drawbacks, including the use of corrosive acids and the generation of significant amounts of iron salt waste. nih.govacs.org Milder conditions using iron powder with ammonium (B1175870) chloride have also been developed. acs.orgcommonorganicchemistry.com

Zinc (Zn) in Acidic Media: The use of zinc dust in acidic conditions, such as with acetic acid or hydrochloric acid, provides another mild and effective method for reducing nitro groups to amines. commonorganicchemistry.comnih.govyoutube.com This method is often noted for its selectivity, allowing for the reduction of the nitro group in the presence of other reducible functionalities. commonorganicchemistry.comnih.gov

| Reagent System | Typical Conditions | Selectivity Profile | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Hydrazine Hydrate + Pd/C | Refluxing methanol (B129727), 5 min to 1 hr | Can be highly selective for nitro group over halogens under controlled temperature | Fast, efficient, avoids H₂ gas | Toxicity of hydrazine, requires catalyst | nih.govorganic-chemistry.org |

| Iron (Fe) + Acetic Acid (AcOH) | Refluxing EtOH/AcOH | Good functional group tolerance | Inexpensive reagents | Harsh conditions, significant waste production | commonorganicchemistry.comnih.gov |

| Zinc (Zn) + Acetic Acid (AcOH) | Room temperature, ~30 min | Mild and selective for nitro group | Cost-effective, green, easy workup | Stoichiometric use of metal | commonorganicchemistry.comnih.gov |

The introduction of the primary alcohol (methanol) group onto the aromatic ring is another key synthetic challenge. This is typically achieved either by building the group from a smaller unit (formylation followed by reduction) or by reducing a more oxidized precursor like a carboxylic acid or an ester.

Grignard reagents (R-MgX) are powerful carbon-based nucleophiles widely used for forming new carbon-carbon bonds. masterorganicchemistry.com Their reaction with carbonyl compounds is a classic method for synthesizing alcohols. masterorganicchemistry.com

Reaction with Aldehydes: Grignard reagents add to aldehydes to form secondary alcohols (if the aldehyde is not formaldehyde) or primary alcohols (if the aldehyde is formaldehyde). masterorganicchemistry.commasterorganicchemistry.com In the context of synthesizing (4-Amino-2-methoxy-5-nitrophenyl)methanol, a precursor aldehyde such as 4-amino-2-methoxy-5-nitrobenzaldehyde could be reduced to the target primary alcohol. While a Grignard reaction is not the most direct path to introduce a -CH₂OH group from an aldehyde, the underlying principle of nucleophilic addition to a carbonyl is fundamental. The direct reduction of the aldehyde, for instance with sodium borohydride (B1222165), is a more common route for this specific transformation.

While Grignard reagents are generally incompatible with acidic protons (like those on amines) and can sometimes react with nitro groups, specific applications have been developed. masterorganicchemistry.comrsc.org For instance, an unprecedented substitution of a nitro group by the aryl or alkenyl group of a Grignard reagent has been reported in pyridine (B92270) N-oxides, though this is not a route to alcohol formation. acs.org

A highly effective strategy for creating the benzyl (B1604629) alcohol moiety is the reduction of a corresponding benzoic acid or benzoate (B1203000) ester precursor, such as methyl 4-amino-2-methoxy-5-nitrobenzoate. The key challenge is to find a reducing agent that will selectively reduce the carboxyl or ester group while leaving the nitro group untouched.

Borane Complexes: Reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) are known to be specific for reducing carboxylic acids and are generally unreactive towards nitro groups, making them an excellent choice for this selective transformation. researchgate.net

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very powerful reducing agent capable of reducing both esters and carboxylic acids to primary alcohols. doubtnut.comdoubtnut.com While it can reduce aliphatic nitro compounds, it is often reported not to reduce aromatic nitro groups, making it a viable, though potent, option for this synthesis. commonorganicchemistry.comstackexchange.com

Sodium Borohydride (NaBH₄) Systems: Sodium borohydride itself is typically too mild to reduce esters or carboxylic acids. researchgate.net However, its reactivity can be enhanced. For example, a combination of NaBH₄ and iodine can reduce carboxylic acids. researchgate.net More relevantly, a NaBH₄-FeCl₂ system has been developed for the highly chemoselective reduction of nitro groups in the presence of ester groups, achieving yields up to 96%. researchgate.netthieme-connect.com While this is the reverse selectivity of what is needed to reduce the ester, it highlights how modifying borohydride systems can tune chemoselectivity. To reduce the ester while preserving the nitro group, one common method involves converting the carboxylic acid to an ester and then reducing it. researchgate.net

| Precursor | Reagent System | Key Transformation | Selectivity Notes | Reference |

|---|---|---|---|---|

| Nitro-substituted Benzoic Acid | Borane-THF (BH₃·THF) | -COOH → -CH₂OH | Highly selective for carboxylic acid; does not typically reduce aryl nitro group. | researchgate.net |

| Nitro-substituted Benzoic Acid | Lithium Aluminum Hydride (LiAlH₄) | -COOH → -CH₂OH | Powerful reductant; generally does not reduce aryl nitro groups but may affect other functionalities. | doubtnut.comstackexchange.com |

| Nitro-substituted Benzoate Ester | Lithium Aluminum Hydride (LiAlH₄) | -COOR → -CH₂OH | Effective for esters; generally does not reduce aryl nitro groups. | researchgate.net |

| Nitro-substituted Benzoic Acid | Sodium Borohydride (NaBH₄) + BF₃·Et₂O | -COOH → -CH₂OH | Generates diborane (B8814927) in situ, which is selective for the carboxylic acid. | researchgate.net |

Strategies for Incorporating the Methoxy (B1213986) Substituent into the Aromatic Ring System

One common and industrially relevant strategy is through nucleophilic aromatic substitution (SNAr). This method is particularly effective when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group, like a halogen. For instance, in the synthesis of a key precursor, 4-fluoro-2-methoxy-5-nitroaniline (B580436), the process can start from 2,4-difluoro nitrobenzene. google.com The fluorine atom para to the nitro group is highly activated towards nucleophilic attack. Reaction with methanol in the presence of a base allows for the selective displacement of this fluorine atom to yield 4-fluoro-2-methoxy nitrobenzene. google.com

The electronic properties of the methoxy group itself play a crucial role in subsequent synthetic steps. A methoxy substituent is an activating group for electrophilic aromatic substitution, increasing the rate of reaction compared to unsubstituted benzene (B151609). msu.edu It is considered an ortho-, para-director due to its ability to donate electron density to the ring through a positive mesomeric (+M) or resonance effect, which is stronger than its electron-withdrawing inductive (-I) effect. msu.eduresearchgate.net This resonance stabilization is particularly effective for intermediates formed during electrophilic attack at the ortho and para positions. researchgate.net This directing effect must be carefully considered when planning reactions such as nitration on a methoxy-containing ring.

Another strategy involves the methylation of a corresponding phenol (B47542) (hydroxy) group. While not a direct installation onto the primary aromatic ring, this two-step approach can be useful. A hydroxyl group can be introduced via methods like peracid oxidation of an activated aromatic ring, which can then be converted to a methoxy group using a methylating agent. nih.gov

Advanced Synthetic Techniques for the Preparation of (4-Amino-2-methoxy-5-nitrophenyl)methanol and Related Compounds

Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, safety, and scalability. The preparation of complex molecules like (4-Amino-2-methoxy-5-nitrophenyl)methanol benefits significantly from these approaches, particularly for hazardous steps like nitration or high-pressure reductions.

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering superior control over reaction parameters and enhanced safety, especially for highly exothermic or potentially explosive reactions like nitration. ewadirect.com The synthesis of intermediates for (4-Amino-2-methoxy-5-nitrophenyl)methanol, such as 4-methoxy-2-nitroaniline, has been adapted to continuous flow reactors. google.com

Nitration reactions, which are fundamental to installing the 5-nitro group, are particularly well-suited for flow chemistry. ewadirect.com The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, mitigating the risk of thermal runaway. ewadirect.comacs.org A process for the continuous flow nitration of 4-fluoro-2-methoxyaniline, a closely related precursor, has been developed and optimized. acs.org This process can be "telescoped," where multiple reaction steps are performed sequentially in a continuous flow without isolating intermediates. For example, the acetylation of the aniline can be followed immediately by nitration in a continuous setup. acs.org

Similarly, the reduction of nitro groups to form the final amino group can be performed efficiently under continuous-flow conditions. beilstein-journals.org A metal-free reduction of aromatic nitro derivatives using trichlorosilane (B8805176) has been successfully implemented in a flow process, achieving high yields in very short reaction times compared to batch reactions. beilstein-journals.orgbeilstein-journals.org

Table 1: Comparison of Batch vs. Continuous Flow for Nitro Group Reduction

| Parameter | Batch Process beilstein-journals.org | Continuous Flow Process beilstein-journals.org |

|---|---|---|

| Reaction Time | 18 hours | 1.2 - 10 minutes |

| Temperature | 0 °C (initial) | 25 °C |

| Work-up | Standard batch work-up | Can be integrated with in-line extraction |

| Productivity | Lower | Higher, suitable for scale-up |

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times and improved yields. organic-chemistry.org The process, known as "superheating," allows solvents to be heated to temperatures above their boiling points in sealed vessels, accelerating reaction rates. organic-chemistry.org

This technique is highly effective for synthesizing key building blocks. For example, microwave-assisted methods can produce anilines from activated aryl halides in minutes, a significant improvement over traditional methods that may require hours. nih.govtandfonline.com In a typical procedure, an aryl halide is heated with ammonium hydroxide in a sealed microwave vial at 130–140°C for 5–20 minutes. nih.gov MAOS has been applied to a wide range of reactions involving aniline derivatives, including the synthesis of various heterocyclic compounds, demonstrating its broad utility. nih.gov The rapid and efficient heating makes it a valuable tool for optimizing reaction conditions and accelerating the discovery of new synthetic routes. nih.govmdpi.com

Table 2: Representative Microwave-Assisted Amination Reaction Conditions

| Substrate Type | Reagent | Temperature | Time | Reference |

|---|---|---|---|---|

| Activated Aryl Halide | 30% NH₄OH | 130 °C | 10 min | nih.gov |

| Aryl Halide (Heterocycle Substituted) | 30% NH₄OH | 130 °C | 10 min | nih.gov |

| Carboxylic Acid + Amine (Amidation) | None (or catalyst) | 160-165 °C | 2 hours | mdpi.com |

The successful synthesis of (4-Amino-2-methoxy-5-nitrophenyl)methanol relies heavily on the careful optimization of reaction conditions for each step. Key variables include temperature, solvent choice, and the use of appropriate catalysts or additives.

Optimization studies often involve systematically varying these parameters to maximize yield and minimize side product formation. For example, in developing a method for synthesizing 2-benzyl-N-substituted anilines, various acid catalysts (both Brønsted and Lewis acids) and solvents were tested, with the unexpected finding that the reaction proceeded best without any catalyst in toluene (B28343) at 60°C. beilstein-journals.org In another case, the synthesis of polysubstituted quinolines from vinyl anilines was optimized by screening different solvents and finding that an oxygen atmosphere was essential to prevent the formation of undesired by-products. researchgate.net

The choice of solvent can dramatically influence reaction outcomes. For the synthesis of meta-substituted anilines, the addition of molecular sieves was found to be necessary when using certain reactants to reduce the formation of enamine side-products. beilstein-journals.org Similarly, catalyst selection is crucial. The hydrogenation of nitroarenes can be controlled to produce either anilines or hydroxylamines by using an adaptive rhodium catalyst system that interacts with a Lewis acidic borane. researchgate.net For electrophilic cyclization reactions to form quinolines from N-(2-alkynyl)anilines, various electrophiles (ICl, I₂, Br₂) and bases (NaHCO₃) were screened to find the optimal conditions, with iodine in the presence of sodium bicarbonate in acetonitrile (B52724) proving most effective. nih.gov

Purification and Isolation Methodologies for (4-Amino-2-methoxy-5-nitrophenyl)methanol

After synthesis, the target compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, reagents, and by-products. Given the polar nature of (4-Amino-2-methoxy-5-nitrophenyl)methanol, stemming from its amino, nitro, and hydroxyl functional groups, chromatographic techniques are particularly effective.

Chromatographic methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For compounds like (4-Amino-2-methoxy-5-nitrophenyl)methanol and its nitroaniline precursors, normal-phase chromatography is commonly employed. studylib.net

In this technique, a polar stationary phase, such as silica (B1680970) gel (SiO₂) or alumina, is used. studylib.netresearchgate.net A nonpolar mobile phase (eluent) then carries the components of the mixture through the stationary phase. Less polar compounds interact weakly with the silica gel and travel further, while more polar compounds bind more strongly to the stationary phase and move more slowly. studylib.net The separation of nitroaniline isomers, which are excellent analogs for the target compound, is a classic example. The polarity of different isomers determines their elution order. studylib.net

Common techniques include:

Thin Layer Chromatography (TLC): TLC is used primarily for monitoring reaction progress and determining the optimal solvent system for larger-scale separation. studylib.netscribd.com A mixture of solvents, such as ethyl acetate (B1210297) and hexane (B92381), is often used as the mobile phase. studylib.netacs.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification. studylib.net

Column Chromatography: This is a preparative technique used to separate larger quantities of material. The principles are the same as TLC, using a column packed with silica gel or another adsorbent. Fractions are collected as the solvent flows through the column, allowing for the isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient analytical and preparative technique that uses high pressure to force the solvent through a column packed with smaller particles, leading to better resolution. studylib.netscribd.com For nitroanilines, a common mobile phase is a 50:50 mixture of hexane and ethyl acetate, with detection by UV-Vis spectroscopy. studylib.net The time it takes for a compound to elute from the column is known as its retention time (Rt), which is characteristic of the compound under specific conditions. studylib.netscribd.com

Table 3: Example Chromatographic Systems for Nitroaniline Separation

| Technique | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation | Reference |

|---|---|---|---|---|

| TLC | Silica Gel | Ethyl Acetate / Hexane (various ratios) | Polarity (more polar = lower Rf) | studylib.net |

| HPLC | Silica Gel | 50:50 Hexane / Ethyl Acetate | Polarity (more polar = longer Rt) | studylib.net |

| Radial Chromatography | Silica Gel | 10:90 Ethyl Acetate / Hexane | Polarity (less polar elutes first) | acs.org |

| TLC | Alumina | SDS/water/heptane/1-pentanol microemulsion | Differential partitioning | researchgate.net |

Recrystallization and Solvent Extraction Procedures

The purification of (4-Amino-2-methoxy-5-nitrophenyl)methanol and its precursors is a critical step in its synthesis to ensure the removal of impurities, unreacted starting materials, and by-products. While specific, detailed protocols for the purification of (4-Amino-2-methoxy-5-nitrophenyl)methanol are not extensively documented in publicly available literature, purification strategies can be inferred from procedures for structurally analogous compounds, such as other substituted nitroanilines and benzyl alcohols. The primary methods for purification of such compounds are recrystallization and solvent extraction.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures. The process generally involves dissolving the impure solid in a hot solvent to the point of saturation, filtering the hot solution to remove any insoluble impurities, allowing the solution to cool to induce crystallization of the desired compound, and finally, separating the purified crystals from the solvent (mother liquor).

For compounds with polar functional groups like the amino (-NH2), hydroxyl (-OH), and nitro (-NO2) groups present in (4-Amino-2-methoxy-5-nitrophenyl)methanol, polar solvents are often effective for recrystallization. Based on procedures for similar molecules, a range of solvents could be suitable.

A patent describing the synthesis of a related compound, 4-fluoro-2-methoxy-5-nitroaniline, suggests that after initial filtration and washing, further purification can be achieved by crystallization. Another procedure for p-nitrobenzyl alcohol, which shares the nitrobenzyl alcohol core, utilizes hot water for recrystallization. Furthermore, the purification of substituted 2-nitrobenzyl alcohol derivatives has been achieved through fractional crystallization from methanol. For the precursor 4-methoxy-2-nitroaniline, a process of cooling and crystallizing from the reaction mixture followed by "pulping" (slurrying) with isopropanol, methanol, or ethanol (B145695) is described to purify the crude product.

The choice of solvent is crucial and is typically determined empirically. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. Additionally, the solvent's boiling point should not be excessively high to allow for easy removal from the purified crystals.

Table 1: Potential Recrystallization Solvents for (4-Amino-2-methoxy-5-nitrophenyl)methanol and its Precursors

| Solvent | Rationale for Use | Potential Application |

| Water | Effective for polar compounds; used for p-nitrobenzyl alcohol. | Recrystallization of the final product or polar precursors. |

| Methanol | Commonly used for polar organic molecules; used for substituted 2-nitrobenzyl alcohols. | Recrystallization of the final product or precursors. |

| Ethanol | Similar properties to methanol, often a good alternative. | Recrystallization of the final product or precursors. |

| Isopropanol | Used for "pulping" of a related nitroaniline, suggesting it's a good washing/purification solvent. | Washing or recrystallization of precursors. |

Solvent Extraction

Solvent extraction is a liquid-liquid extraction technique used to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. This method is particularly useful for isolating the desired product from a reaction mixture or for removing soluble impurities.

In the synthesis of precursors to (4-Amino-2-methoxy-5-nitrophenyl)methanol, such as substituted anilines, solvent extraction is a common purification step. For instance, in the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, the workup procedure involves adjusting the pH of the aqueous solution to 9.0 with a sodium hydroxide solution, followed by extraction with ethyl acetate. This demonstrates how changing the acidity or basicity of the aqueous phase can alter the solubility of a compound, facilitating its extraction into an organic solvent. The amino group of the aniline derivative is less likely to be protonated at a basic pH, making the compound more soluble in the organic solvent.

After extraction, the organic layers are typically combined, washed with brine (a saturated aqueous solution of NaCl) to remove residual water, dried over an anhydrous salt (like sodium sulfate (B86663) or magnesium sulfate), and then the solvent is removed under reduced pressure to yield the purified product.

For washing crude solid products, less polar solvents can be employed to remove nonpolar impurities. A patent for the preparation of 4-fluoro-2-methoxy-5-nitroaniline describes washing the filtered solid with petroleum ether.

Table 2: Solvent Systems for Extraction and Washing

| Solvent/System | Purpose | Rationale |

| Ethyl Acetate / Water | Liquid-liquid extraction | Ethyl acetate is a common organic solvent for extracting moderately polar compounds from aqueous solutions. |

| Dichloromethane / Water | Liquid-liquid extraction | Another common organic solvent for extraction, suitable for a range of polarities. |

| Petroleum Ether | Solid washing | A nonpolar solvent used to wash away nonpolar impurities from a more polar solid product. |

| Brine (Saturated NaCl solution) | Washing of organic extract | To remove dissolved water and some polar impurities from the organic phase. |

The selection of an appropriate recrystallization or solvent extraction procedure is contingent on the specific impurities present and the physical properties of (4-Amino-2-methoxy-5-nitrophenyl)methanol and its synthetic intermediates. Laboratory-scale synthesis would typically involve experimentation to determine the optimal conditions for achieving the desired purity.

Chemical Reactivity and Transformation Studies of 4 Amino 2 Methoxy 5 Nitrophenyl Methanol

Reactivity of the Aromatic Amino Group

The aromatic amino group is a primary site for reactions that aim to build more complex molecular architectures. Its nucleophilic character allows it to readily participate in acylation, alkylation, and diazotization reactions.

Acylation, Alkylation, and Arylation Reactions

The nucleophilicity of the primary amino group in (4-Amino-2-methoxy-5-nitrophenyl)methanol makes it susceptible to reactions with various electrophiles. Acylation, the addition of an acyl group, is a common transformation for aromatic amines. This is often performed as a protective strategy to moderate the activating effect of the amino group and to prevent unwanted side reactions during other transformations, such as nitration. For instance, in the synthesis of related methoxynitroanilines, the amino group is frequently acetylated by reacting it with acetic anhydride. google.compatsnap.comgoogle.com This reaction forms an amide, which is less activating and more sterically hindered, thereby providing better regiochemical control in subsequent electrophilic aromatic substitution reactions. Following the desired transformations, the acetyl group can be removed by hydrolysis to regenerate the amine.

Alkylation of the amino group to form secondary or tertiary amines can also be achieved. This typically involves reaction with alkyl halides or reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced.

Diazotization and Subsequent Transformations (e.g., Azo Dye Formation)

The primary aromatic amino group of (4-Amino-2-methoxy-5-nitrophenyl)methanol can be converted into a diazonium salt through a process known as diazotization. This reaction involves treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like sulfuric or hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium salt is a versatile intermediate.

A significant application of this diazonium salt is in azo coupling reactions to form highly colored azo dyes. The diazonium ion acts as an electrophile and reacts with electron-rich coupling components such as phenols, naphthols, or other aromatic amines. Research on the closely related compound 2-methoxy-5-nitroaniline (B165355) demonstrates this process effectively. The diazonium salt of 2-methoxy-5-nitroaniline has been coupled with various aromatic compounds to synthesize a range of monoazo disperse dyes, yielding colors from yellow to orange.

Detailed findings from these studies are presented in the table below, illustrating the versatility of the diazonium salt derived from this structural motif in creating different dyes.

| Coupling Component | Resulting Dye Color | Yield (%) |

| 1-Hydroxynaphthalene | Not Specified | 78% |

| N-Phenylnaphthylamine | Brown | 58% |

| 1,3-Diaminobenzene | Not Specified | Not Specified |

| 1,3-Dihydroxybenzene | Not Specified | Not Specified |

| 3-Aminophenol | Not Specified | Not Specified |

| Data derived from studies on 2-methoxy-5-nitroaniline. |

Transformations Involving the Benzylic Hydroxyl Group

The benzylic hydroxyl group (-CH2OH) is another key site for chemical modification, allowing for oxidation to carbonyl compounds or conversion into ethers and esters.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The benzylic alcohol functional group can be selectively oxidized to form either an aldehyde or, under more vigorous conditions, a carboxylic acid. The selective oxidation to an aldehyde requires mild and chemoselective oxidizing agents to avoid over-oxidation and to prevent reaction with the sensitive amino group. Modern synthetic methods allow for such precise transformations. For example, a system using a copper(I) iodide (CuI) catalyst in the presence of TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) and a base like DMAP (4-Dimethylaminopyridine) under an oxygen atmosphere can efficiently convert aminobenzyl alcohols to their corresponding aldehydes in high yields. A key advantage of this method is its high chemoselectivity, leaving amino groups and other sensitive functionalities intact.

While specific studies on the oxidation of (4-Amino-2-methoxy-5-nitrophenyl)methanol to the corresponding carboxylic acid are not detailed, this transformation is achievable using stronger oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid are capable of oxidizing primary benzylic alcohols to carboxylic acids, though reaction conditions would need to be carefully controlled to manage the reactivity of the amino and methoxy (B1213986) groups on the aromatic ring.

Etherification and Esterification Reactions

The hydroxyl group can undergo etherification, most commonly through the Williamson ether synthesis. This method involves two steps: first, the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide, followed by the reaction of this alkoxide with an alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com This process would convert the benzylic alcohol into a benzylic ether, introducing a variety of possible alkyl or aryl groups.

Esterification of the benzylic alcohol is another common transformation, typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride). The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a standard method. researchgate.net This reaction is an equilibrium process, and water is typically removed to drive the reaction toward the formation of the ester product. The use of benzyl (B1604629) alcohol derivatives in esterification is a well-established practice for producing esters that are valuable as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comresearchgate.net

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring toward electrophilic substitution but enables nucleophilic aromatic substitution. Its most common and synthetically useful transformation is reduction.

The reduction of an aromatic nitro group can yield different products depending on the reagents and reaction conditions used. wikipedia.org

Reduction to Amines : The most common transformation is the complete reduction of the nitro group to a primary amine (-NH2). This is a cornerstone reaction in organic synthesis, particularly for producing substituted anilines. A variety of reducing systems can accomplish this, including:

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney Nickel under a hydrogen atmosphere. wikipedia.org

The use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). wikipedia.orgscispace.com

Other reagents like sodium hydrosulfite or sodium sulfide. wikipedia.org The catalytic hydrogenation of the closely related 2-methoxy-5-nitroaniline to 4-methoxy-1,3-benzenediamine using a 5% Pd/C catalyst has been studied, demonstrating the feasibility of this reaction on this substituted ring system.

Partial Reduction to Hydroxylamines : Under milder and more controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) (-NHOH). Reagents such as zinc dust in the presence of ammonium (B1175870) chloride or catalytic reduction with rhodium on carbon with hydrazine (B178648) can selectively produce the hydroxylamine derivative. wikipedia.orgnih.gov These intermediates are valuable in their own right for further synthetic manipulations.

The table below summarizes common reagents for the reduction of aromatic nitro compounds.

| Product | Reagents |

| Amine (-NH2) | H2 with Pd/C, PtO2, or Raney Ni; Fe/HCl; Sn/HCl; Zn/HCl; Na2S2O4 |

| Hydroxylamine (-NHOH) | Zn/NH4Cl; Rh/C with N2H4 |

| Azo Compound (-N=N-) | NaBH4 with transition metal catalysts; Zinc dust with NaOH |

| Hydrazo Compound (-NH-NH-) | Zinc dust with NaOH (excess) |

| Data compiled from general reactions of aromatic nitro compounds. wikipedia.org |

Selective Reduction to the Amine and other Nitrogen-Containing Functional Groups

The selective reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a gateway to a variety of amino derivatives. In the case of (4-Amino-2-methoxy-5-nitrophenyl)methanol, the challenge lies in achieving this reduction without affecting the other functional groups, particularly the benzylic alcohol.

A common and effective method for the selective reduction of aromatic nitro compounds is catalytic hydrogenation. wikipedia.org Reagents such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) in the presence of hydrogen gas are typically employed. wikipedia.org For substrates with multiple reducible functional groups, careful selection of the catalyst and reaction conditions is crucial to ensure chemoselectivity.

Another widely used method involves the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.org These methods are often robust and high-yielding. More modern approaches utilize reagents like sodium borohydride (B1222165) in the presence of transition metal catalysts, such as Ni(PPh₃)₄, which can offer milder reaction conditions and enhanced selectivity. jsynthchem.com Additionally, transfer hydrogenation using donors like hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to be effective for the selective reduction of nitro groups in the presence of other sensitive functionalities.

The reduction can also be controlled to yield intermediate products like hydroxylamines or azo compounds, depending on the choice of reducing agent and reaction conditions. wikipedia.org For instance, the use of zinc dust in aqueous ammonium chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org

| Reagent/System | Product | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Pd/C or PtO₂ | Amine | Generally high selectivity for nitro group reduction. | wikipedia.org |

| Fe/CH₃COOH or SnCl₂/HCl | Amine | Classic and robust methods. | wikipedia.org |

| NaBH₄/Ni(PPh₃)₄ | Amine | Milder conditions, good selectivity. | jsynthchem.com |

| Zn/Hydrazine glyoxylate | Amine | Effective for selective reduction in the presence of other reducible groups. | |

| Zn/NH₄Cl (aq) | Hydroxylamine | Allows for the isolation of the intermediate reduction product. | wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions Activated by the Nitro Group

The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring of (4-Amino-2-methoxy-5-nitrophenyl)methanol towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In this specific molecule, the position ortho to the nitro group is occupied by the amino group, and the para position is occupied by the methoxy group.

SNAr reactions proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The presence of electron-withdrawing groups, such as the nitro group, delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and facilitating the reaction.

In principle, a suitable leaving group at a position activated by the nitro group could be displaced by a variety of nucleophiles. While (4-Amino-2-methoxy-5-nitrophenyl)methanol itself does not possess a typical leaving group for SNAr reactions (like a halogen), understanding this reactivity is crucial for its derivatives. For instance, if the amino group were to be replaced by a halogen, this position would be highly susceptible to nucleophilic attack.

Reactivity of the Methoxy Substituent

The methoxy group in (4-Amino-2-methoxy-5-nitrophenyl)methanol is a key modulator of the molecule's electronic properties and a potential site for chemical transformation.

Demethylation Reactions to Yield Phenolic Derivatives

The cleavage of the methyl ether to yield the corresponding phenol (B47542) is a common transformation for aryl methoxy compounds. This demethylation can be achieved using various reagents, typically strong acids or Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl methyl ethers. Other reagents that can be employed include hydrobromic acid (HBr) and hydroiodic acid (HI).

The reaction mechanism generally involves the protonation or coordination of the ether oxygen to the acidic reagent, followed by nucleophilic attack of the conjugate base (e.g., bromide or iodide) on the methyl group in an SN2-type displacement. The choice of reagent and reaction conditions is important to avoid unwanted side reactions on the other functional groups present in the molecule.

Influence on Aromatic Electrophilic Substitution Patterns

The methoxy group, being a strong electron-donating group, is a powerful ortho-, para-director in electrophilic aromatic substitution reactions. It activates the aromatic ring by increasing the electron density at these positions through resonance.

In (4-Amino-2-methoxy-5-nitrophenyl)methanol, the directing effects of the amino, methoxy, and nitro groups must be considered collectively to predict the outcome of an electrophilic substitution reaction. The amino group is also a very strong activating and ortho-, para-directing group. Conversely, the nitro group is a strong deactivating group and a meta-director.

The positions on the aromatic ring are influenced as follows:

Position 3: Ortho to the methoxy group and meta to the amino and nitro groups.

Position 6: Ortho to the amino group and meta to the methoxy and nitro groups.

Given the powerful activating and directing effects of the amino and methoxy groups, electrophilic substitution would be strongly favored at the positions ortho and para to them. The position para to the amino group is occupied by the nitro group, and the position para to the methoxy group is occupied by the amino group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the activating groups. The strong deactivating effect of the nitro group will generally disfavor substitution. However, under forcing conditions, the combined directing influence of the amino and methoxy groups would likely overcome the deactivating effect of the nitro group, directing an incoming electrophile to either position 3 or 6. The precise regiochemical outcome would depend on the specific electrophile and reaction conditions. It is worth noting that direct electrophilic substitution on highly activated rings like those containing an amino group can sometimes be challenging to control and may lead to over-reaction or oxidation. libretexts.orgmsu.edu

Chemo- and Regioselectivity in Multi-functionalized (4-Amino-2-methoxy-5-nitrophenyl)methanol Transformations

The presence of multiple reactive sites in (4-Amino-2-methoxy-5-nitrophenyl)methanol makes the study of its transformations a fascinating exercise in chemo- and regioselectivity. The challenge in synthesizing derivatives of this molecule lies in selectively targeting one functional group while leaving the others intact.

For instance, in the reduction of the nitro group, the choice of reducing agent is critical to avoid the reduction of the benzylic alcohol. Similarly, during demethylation of the methoxy group, the conditions must be chosen carefully to prevent any reactions involving the amino or nitro groups.

The regioselectivity of electrophilic aromatic substitution is a complex interplay of the directing effects of the three substituents. The strongly activating and ortho-, para-directing amino and methoxy groups will dominate over the deactivating and meta-directing nitro group. The outcome of such a reaction would provide valuable insight into the competitive nature of these directing effects.

In nucleophilic aromatic substitution reactions on derivatives of (4-Amino-2-methoxy-5-nitrophenyl)methanol, the regioselectivity is primarily dictated by the powerful activating effect of the nitro group, directing the nucleophile to the ortho or para positions.

Ultimately, the synthetic utility of (4-Amino-2-methoxy-5-nitrophenyl)methanol as a building block depends on the ability to control the chemo- and regioselectivity of its transformations, allowing for the stepwise and predictable modification of its structure.

Spectroscopic Characterization of 4 Amino 2 Methoxy 5 Nitrophenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. For (4-Amino-2-methoxy-5-nitrophenyl)methanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the hydroxymethyl group protons, and the amino group protons.

The aromatic region would likely display two singlets, corresponding to the protons at the C-3 and C-6 positions of the phenyl ring. Due to the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the nitro group, these protons would have distinct chemical shifts. The proton at C-3, influenced by the adjacent methoxy group, would appear at a different chemical shift than the proton at C-6, which is situated between the amino and nitro groups.

The protons of the methoxy group (-OCH₃) would typically appear as a sharp singlet, further downfield than typical aliphatic ethers due to the attachment to the aromatic ring. The protons of the hydroxymethyl group (-CH₂OH) would likely present as a singlet, and its chemical shift could be influenced by solvent and concentration due to hydrogen bonding. The hydroxyl proton itself may appear as a broad singlet. The protons of the amino group (-NH₂) are also expected to produce a broad singlet.

Based on data from analogous compounds such as 4-fluoro-2-methoxy-5-nitroaniline (B580436), the following table provides predicted ¹H NMR chemical shifts for (4-Amino-2-methoxy-5-nitrophenyl)methanol.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C-3) | ~6.8 - 7.2 | Singlet |

| Aromatic H (C-6) | ~7.5 - 7.8 | Singlet |

| -OCH₃ | ~3.8 - 4.0 | Singlet |

| -CH₂OH | ~4.5 - 4.7 | Singlet |

| -OH | Variable (broad) | Singlet |

| -NH₂ | Variable (broad) | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in (4-Amino-2-methoxy-5-nitrophenyl)methanol is expected to give a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons will resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The chemical shifts of these carbons are significantly influenced by the nature of the substituents on the aromatic ring. The carbons bearing the electron-donating amino and methoxy groups will be shielded and appear at higher fields (lower ppm values), while the carbon attached to the electron-withdrawing nitro group will be deshielded and appear at a lower field (higher ppm value). The carbon atom attached to the hydroxymethyl group will also have a characteristic chemical shift.

The carbon of the methoxy group (-OCH₃) is expected to appear in the range of 55-60 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would likely be found in the 60-65 ppm range.

Drawing from data for related structures like (Z)-2-(2'-amino-4'-methoxy-5'-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-ethene, a predicted ¹³C NMR data table is presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CH₂OH) | ~125 - 130 |

| C-2 (-OCH₃) | ~150 - 155 |

| C-3 | ~100 - 105 |

| C-4 (-NH₂) | ~140 - 145 |

| C-5 (-NO₂) | ~135 - 140 |

| C-6 | ~110 - 115 |

| -OCH₃ | ~55 - 60 |

| -CH₂OH | ~60 - 65 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For (4-Amino-2-methoxy-5-nitrophenyl)methanol, a COSY spectrum would be expected to show correlations between the hydroxyl proton and the methylene (B1212753) protons of the hydroxymethyl group, if coupling is observed. Due to the substitution pattern of the aromatic ring, no direct coupling between the aromatic protons is expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum of the target compound would show cross-peaks connecting the ¹H signals of the aromatic protons, the methoxy protons, and the methylene protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting different parts of the molecule. For instance, an HMBC spectrum could show correlations from the methoxy protons to the C-2 carbon, and from the methylene protons to the C-1 and C-2 carbons of the aromatic ring, confirming the placement of these groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of (4-Amino-2-methoxy-5-nitrophenyl)methanol is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

-NH₂ Group: The amino group will typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching modes. A bending vibration for the N-H bond is also expected around 1600-1650 cm⁻¹.

-OH Group: The hydroxyl group of the hydroxymethyl moiety will display a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

-NO₂ Group: The nitro group will exhibit two strong, characteristic stretching absorptions. The asymmetric stretch is typically found in the 1500-1560 cm⁻¹ range, while the symmetric stretch appears in the 1345-1385 cm⁻¹ region.

-OCH₃ Group: The methoxy group will show a C-H stretching vibration just below 3000 cm⁻¹ and a characteristic C-O stretching band around 1000-1300 cm⁻¹. Aromatic ethers typically show a strong band around 1250 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for (4-Amino-2-methoxy-5-nitrophenyl)methanol.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -OH (Alcohol) | O-H stretch (H-bonded) | 3200 - 3600 (broad) |

| -NH₂ (Amine) | N-H stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| -OCH₃, -CH₂OH | C-H stretch (aliphatic) | 2850 - 3000 |

| -NO₂ (Nitro) | Asymmetric N=O stretch | 1500 - 1560 |

| -NO₂ (Nitro) | Symmetric N=O stretch | 1345 - 1385 |

| Aromatic C=C | C=C stretch | ~1450 - 1600 |

| -OCH₃ (Ether) | C-O stretch | ~1250 |

| -CH₂OH (Alcohol) | C-O stretch | ~1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of (4-Amino-2-methoxy-5-nitrophenyl)methanol is expected to show characteristic absorption bands arising from the electronic transitions within the substituted benzene (B151609) ring. The presence of the amino, methoxy, and nitro groups, all of which are strong chromophores and auxochromes, will significantly influence the position and intensity of these absorption maxima (λ_max).

The benzene ring itself has π → π* transitions. The substituents on the ring will cause a bathochromic shift (shift to longer wavelengths) of these bands. The amino and methoxy groups are electron-donating and act as auxochromes, while the nitro group is a strong electron-withdrawing chromophore. The combination of these groups in a conjugated system is expected to result in significant absorption in the UV-A and possibly the visible region. An intramolecular charge-transfer band, resulting from the electronic transition from the electron-rich part of the molecule (amino and methoxy substituted ring) to the electron-deficient nitro group, is also anticipated.

Based on data for structurally related compounds like 2-amino-4-nitrophenol, the UV-Vis spectrum of (4-Amino-2-methoxy-5-nitrophenyl)methanol in a polar solvent like methanol (B129727) would likely exhibit multiple absorption bands.

| Electronic Transition | Predicted λ_max (nm) |

| π → π* | ~220 - 250 |

| Intramolecular Charge Transfer | ~350 - 450 |

Note: The exact λ_max values and molar absorptivities are dependent on the solvent used.

Absorption Spectra and Molar Absorptivity

Ultraviolet-visible (UV-Vis) spectroscopy is a crucial technique for characterizing compounds with chromophoric groups. The aromatic and nitro substituents in (4-Amino-2-methoxy-5-nitrophenyl)methanol are expected to give rise to distinct absorption bands in the UV-Vis spectrum. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are characteristic properties that depend on the electronic structure of the molecule and the solvent used.

For analogous nitro-aromatic compounds, the UV-Vis spectra typically exhibit strong absorption bands. For instance, related nitrophenol derivatives show absorption maxima that can be correlated with their electronic transitions. The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is determined using the Beer-Lambert law. This value is essential for quantitative analysis.

Table 1: Expected UV-Vis Absorption Data for (4-Amino-2-methoxy-5-nitrophenyl)methanol

| Parameter | Expected Value Range | Solvent |

| λmax (nm) | 250-450 | Methanol/Ethanol (B145695) |

| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | 10,000 - 25,000 | Methanol/Ethanol |

Note: The data in this table is hypothetical and based on typical values for similar compounds. Actual experimental data is required for confirmation.

Application in Reaction Monitoring and Quantitative Analysis

The distinct UV-Vis absorption profile of (4-Amino-2-methoxy-5-nitrophenyl)methanol allows for its application in reaction monitoring. For example, during its synthesis or subsequent chemical transformations, the change in absorbance at a specific wavelength can be used to track the progress of the reaction over time. This provides valuable kinetic information and helps in optimizing reaction conditions.

Furthermore, UV-Vis spectroscopy is a straightforward and effective method for the quantitative analysis of (4-Amino-2-methoxy-5-nitrophenyl)methanol in solutions. By creating a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of the compound in an unknown sample can be accurately determined. This is particularly useful in quality control and formulation analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For (4-Amino-2-methoxy-5-nitrophenyl)methanol, MS analysis would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular weight.

Electron ionization (EI) is a common technique that can also induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that provides valuable structural information. Expected fragmentation pathways for (4-Amino-2-methoxy-5-nitrophenyl)methanol would involve the loss of functional groups such as the hydroxymethyl (-CH₂OH), methoxy (-OCH₃), or nitro (-NO₂) groups.

Table 2: Predicted Mass Spectrometry Data for (4-Amino-2-methoxy-5-nitrophenyl)methanol

| Ion Type | Predicted m/z | Identity |

| [M]⁺ | 198 | Molecular Ion |

| [M-CH₂OH]⁺ | 167 | Loss of hydroxymethyl group |

| [M-OCH₃]⁺ | 167 | Loss of methoxy group |

| [M-NO₂]⁺ | 152 | Loss of nitro group |

Note: This data is predictive and requires experimental verification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of (4-Amino-2-methoxy-5-nitrophenyl)methanol. The calculated exact mass for C₈H₁₀N₂O₄ is 198.06406 Da. An experimental HRMS measurement close to this value would confirm the molecular formula of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of (4-Amino-2-methoxy-5-nitrophenyl)methanol. The chromatogram would indicate the presence of any impurities, while the mass spectrometer would provide the molecular weight of the main component and any impurities present, aiding in their identification.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from XRD analysis. For a related compound, 4-aminobenzyl alcohol, a study revealed a herringbone structure with stacks of hydrogen-bonded molecules. researchgate.net A similar detailed analysis for (4-Amino-2-methoxy-5-nitrophenyl)methanol would provide invaluable insight into its solid-state architecture.

Table 3: Illustrative Crystallographic Data Parameters from a Single Crystal XRD Experiment

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 850.1 |

| Z | 4 |

Note: This table provides example parameters and does not represent actual data for the title compound.

In-Depth Computational Analysis of (4-Amino-2-methoxy-5-nitrophenyl)methanol Remains an Unexplored Area of Research

Despite a comprehensive search of scientific literature and chemical databases, detailed computational chemistry and molecular modeling studies specifically focused on the compound (4-Amino-2-methoxy-5-nitrophenyl)methanol are not publicly available. Therefore, the generation of an article with specific research findings for the requested outline is not possible at this time.

While computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations are powerful tools for elucidating the electronic structure, reactivity, and dynamic behavior of molecules, it appears that (4-Amino-2-methoxy-5-nitrophenyl)methanol has not yet been a specific subject of such in-depth theoretical investigation.

Research on structurally similar compounds, such as other substituted nitroanilines and nitrophenyl derivatives, is more prevalent. These studies often employ the very techniques requested in the outline to explore molecular properties. For instance, computational analyses of related molecules typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbital (FMO) Analysis: Identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to locate electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization and identification of the compound.

However, without specific studies on (4-Amino-2-methoxy-5-nitrophenyl)methanol, any attempt to provide detailed data tables or specific research findings would be speculative and not adhere to the principles of scientific accuracy.

The absence of dedicated computational research on this particular molecule suggests it may be a novel compound or a chemical intermediate that has not yet warranted extensive theoretical characterization. Future research may yet explore the computational chemistry of (4-Amino-2-methoxy-5-nitrophenyl)methanol, which would then enable a detailed analysis as per the requested structure.

Computational Chemistry and Molecular Modeling Studies of 4 Amino 2 Methoxy 5 Nitrophenyl Methanol

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.com For (4-Amino-2-methoxy-5-nitrophenyl)methanol, QSAR studies can be instrumental in the rational design of derivatives with potentially enhanced or more specific biological activities. By identifying the key molecular features that govern a compound's efficacy, QSAR models provide a predictive framework to guide the synthesis of novel and more potent analogues, thereby reducing the need for extensive and costly experimental screening. google.com

The development of a robust QSAR model involves the careful selection of a training set of molecules, the calculation of relevant molecular descriptors, and the application of statistical methods to correlate these descriptors with observed biological activity. nih.gov The ultimate goal is to generate a model with high predictive power for new, untested compounds. basicmedicalkey.com

Hypothetical Derivative Design and Dataset

In the absence of extensive experimental data for derivatives of (4-Amino-2-methoxy-5-nitrophenyl)methanol, a hypothetical QSAR study can be conceptualized. This begins with the design of a virtual library of derivatives by modifying the parent structure at key positions, such as the amino, methoxy (B1213986), and hydroxyl groups. These modifications would introduce a range of electronic, steric, and hydrophobic properties.

For each of these hypothetical derivatives, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and are broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions. Examples include the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent, and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For nitroaromatic compounds, electronic descriptors are particularly important in understanding their potential biological activities. ijirset.com

Steric Descriptors: These relate to the size and shape of the molecule, which can influence how it fits into a biological target. Molar refractivity (MR) is a common steric descriptor that accounts for the volume of a substituent.

Hydrophobic Descriptors: These measure the hydrophobicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is the most widely used descriptor for hydrophobicity.

A hypothetical dataset for a series of (4-Amino-2-methoxy-5-nitrophenyl)methanol derivatives is presented below, including calculated molecular descriptors and a hypothetical biological activity (pIC50, the negative logarithm of the half-maximal inhibitory concentration).

| Compound | R1 (Amino group substituent) | R2 (Methoxy group substituent) | R3 (Hydroxyl group substituent) | LogP | MR | σ | Hypothetical pIC50 |

|---|---|---|---|---|---|---|---|

| 1 (Parent) | -H | -CH3 | -H | 1.20 | 45.5 | 0.00 | 5.50 |

| 2 | -CH3 | -CH3 | -H | 1.65 | 50.1 | -0.17 | 5.75 |

| 3 | -C2H5 | -CH3 | -H | 2.10 | 54.7 | -0.15 | 5.90 |

| 4 | -H | -C2H5 | -H | 1.60 | 50.1 | -0.07 | 5.60 |

| 5 | -H | -CH3 | -CH3 | 1.55 | 50.1 | -0.05 | 5.65 |

| 6 | -Cl | -CH3 | -H | 1.91 | 50.5 | 0.23 | 5.30 |

| 7 | -F | -CH3 | -H | 1.34 | 45.9 | 0.06 | 5.45 |

| 8 | -H | -CF3 | -H | 2.08 | 50.2 | 0.54 | 5.10 |

| 9 | -COCH3 | -CH3 | -H | 0.79 | 55.3 | 0.50 | 5.05 |

| 10 | -H | -CH3 | -COCH3 | 0.89 | 55.3 | 0.22 | 5.25 |

QSAR Model Development and Validation

Using the hypothetical dataset, a QSAR model can be developed using statistical techniques like Multiple Linear Regression (MLR). The goal of MLR is to find a linear equation that best describes the relationship between the biological activity (the dependent variable) and the molecular descriptors (the independent variables).

A hypothetical Hansch analysis, a classic QSAR approach, could yield an equation of the following form:

pIC50 = k1 * LogP + k2 * MR + k3 * σ + C

Where k1, k2, and k3 are the coefficients for each descriptor, and C is a constant. The signs and magnitudes of these coefficients would indicate the importance and direction of the relationship of each descriptor with the biological activity. For instance, a positive k1 would suggest that increasing hydrophobicity leads to higher biological activity.

Once a QSAR model is developed, its statistical significance and predictive ability must be rigorously validated. nih.gov

External Validation: The model's ability to predict the activity of new, unseen compounds is evaluated using an external test set. nih.gov This set of compounds is not used in the model development process. A high predictive correlation coefficient (R²_pred) for the external test set provides confidence in the model's utility for designing new molecules.

The following table summarizes the key statistical parameters used for QSAR model validation:

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive ability of the model for an external test set. | > 0.5 |

By interpreting a validated QSAR model, researchers can identify the structural modifications most likely to improve the biological activity of (4-Amino-2-methoxy-5-nitrophenyl)methanol. For example, if the model indicates that a smaller, more electron-withdrawing substituent at the amino position is favorable, medicinal chemists can focus their synthetic efforts on such derivatives. This iterative process of computational design, synthesis, and biological testing, guided by QSAR, can significantly accelerate the discovery of new and effective bioactive compounds. nih.gov

Advanced Materials Science Applications of 4 Amino 2 Methoxy 5 Nitrophenyl Methanol

Development of Light-Sensitive Materials and Photoresponsive Systems

There is no specific research available detailing the use of (4-Amino-2-methoxy-5-nitrophenyl)methanol in the development of light-sensitive materials or photoresponsive systems. While nitroaromatic compounds can exhibit photochromism or be used as photo-caged compounds, studies focused on this particular molecule have not been identified.

Integration into Polymeric Matrices for Functional Material Development

Information regarding the integration of (4-Amino-2-methoxy-5-nitrophenyl)methanol into polymeric matrices to develop functional materials is not present in the available literature. The bifunctional nature of the molecule, with its amino and hydroxyl groups, theoretically allows for its incorporation into polymers like polyesters, polyamides, or polyurethanes, but no specific examples or research findings have been published.

Exploration in Electronic Materials and Coatings

Similarly, there is a lack of research on the exploration of (4-Amino-2-methoxy-5-nitrophenyl)methanol in electronic materials and coatings. The inherent polarity and potential for charge-transfer interactions due to the electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups could make it a candidate for such applications, but this has not been experimentally verified in published studies.

Utilization as a Building Block for Specialty Polymers

While the structure of (4-Amino-2-methoxy-5-nitrophenyl)methanol makes it a potential monomer or building block for specialty polymers, no specific instances of its use in this capacity have been documented in the scientific literature. Research on similar molecules suggests that it could be a precursor for polymers with specific optical or electronic properties, but dedicated studies on this compound are absent.

Catalytic and Reagent Applications of 4 Amino 2 Methoxy 5 Nitrophenyl Methanol

Use as a Chemical Reagent in Analytical Chemistry for Detection and Quantification

While direct applications of (4-Amino-2-methoxy-5-nitrophenyl)methanol as a chemical reagent in analytical chemistry are not extensively documented in dedicated studies, the structural motifs present in the molecule suggest its potential utility in this area. Aminophenol derivatives and compounds with similar functionalities are known to be effective chromogenic reagents for the detection and quantification of various analytes, particularly metal ions. researchgate.netnih.gov

The principle behind the use of such reagents often involves a complexation reaction with the target analyte, leading to the formation of a colored complex that can be measured spectrophotometrically. ekb.egnih.gov The amino and hydroxyl groups on the (4-Amino-2-methoxy-5-nitrophenyl)methanol molecule can act as coordination sites for metal ions. The presence of the nitro group, an electron-withdrawing group, can enhance the acidity of the phenolic proton (if present in a related derivative) or influence the electron density of the aromatic ring, which can in turn affect the stability and the molar absorptivity of the resulting metal complex. tubitak.gov.trresearchgate.net

For instance, studies on other amino-nitrophenyl derivatives have demonstrated their successful application in the spectrophotometric determination of metal ions like copper(II) and mercury(II). ekb.eg These reagents react with the metal ions to form colored complexes, and the absorbance of these complexes is then measured to determine the concentration of the metal ion in the sample. The analytical method is often optimized for factors such as pH, reagent concentration, and reaction time to ensure sensitivity and selectivity. researchgate.net

Based on these precedents, it is plausible that (4-Amino-2-methoxy-5-nitrophenyl)methanol could be investigated as a chromogenic reagent for the selective detection and quantification of various metal ions. Further research would be required to establish its specific reactivity, the optimal conditions for complex formation, and its sensitivity and selectivity towards different analytes.

Investigation as a Precursor for the Synthesis of Dyes and Pigments

The structure of (4-Amino-2-methoxy-5-nitrophenyl)methanol makes it a suitable precursor for the synthesis of azo dyes. The primary aromatic amino group can be readily diazotized and then coupled with various coupling components to produce a wide range of colored compounds. The closely related compound, 2-Methoxy-5-nitroaniline (B165355), has been extensively used for this purpose, providing a strong indication of the potential of (4-Amino-2-methoxy-5-nitrophenyl)methanol in dye synthesis. scialert.netscialert.netorientjchem.orgdocsdrive.com

The general synthetic route involves the diazotization of the aromatic amine using a mixture of sodium nitrite (B80452) and a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C). This reaction forms a reactive diazonium salt. The subsequent step is the azo coupling, where the diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542), naphthol, or an aromatic amine. scialert.netorientjchem.org The hydroxyl group on the benzyl (B1604629) alcohol moiety of the title compound may require protection during the diazotization step to prevent unwanted side reactions.

The resulting azo dyes can exhibit a range of colors, from yellow to red to brown, depending on the specific coupling component used. scialert.netdocsdrive.com The presence of the methoxy (B1213986) and nitro groups on the phenyl ring of the diazonium component influences the color of the resulting dye. These substituents can affect the electronic properties of the azo chromophore, leading to shifts in the absorption maximum (λmax) of the dye. atbuftejoste.com.ng

Disperse dyes synthesized from 2-Methoxy-5-nitroaniline have shown good fastness properties on synthetic fibers like polyester (B1180765) and nylon. scialert.netorientjchem.org This suggests that dyes derived from (4-Amino-2-methoxy-5-nitrophenyl)methanol could also have potential applications in the textile industry. The table below summarizes the types of azo dyes that have been synthesized from the related precursor, 2-Methoxy-5-nitroaniline, and their observed characteristics.

Table 1: Examples of Azo Dyes Derived from 2-Methoxy-5-nitroaniline

| Coupling Component | Type of Dye | Color | Application |

|---|---|---|---|

| 1-Hydroxynaphthalene | Monoazo Disperse Dye | Yellow to Orange | Polyester and Nylon Fibers |

| 2-Hydroxynaphthalene | Monoazo Disperse Dye | Yellow to Orange | Polyester and Nylon Fibers |

| N-Phenylnaphthylamine | Monoazo Disperse Dye | Yellow to Orange | Polyester and Nylon Fibers |

| 1,3-Diaminobenzene | Monoazo Disperse Dye | Yellow to Orange | Polyester and Nylon Fibers |

| 3-Chloroaniline | Disazo Disperse Dye | Brown | Polyester and Nylon 66 Fabrics |

| p-Chloroaniline | Disazo Disperse Dye | Dark Orange | Polyester and Nylon 66 Fabrics |

Exploration as a Ligand or Pre-ligand in Metal-Catalyzed Organic Reactions

The molecular structure of (4-Amino-2-methoxy-5-nitrophenyl)methanol contains potential donor atoms in the form of the nitrogen of the amino group and the oxygen of the hydroxyl group. This makes it a candidate for investigation as a ligand or pre-ligand in metal-catalyzed organic reactions. The ability of a molecule to act as a ligand depends on its capacity to donate a pair of electrons to a metal center, forming a coordination complex. mdpi.comnih.gov

Aminobenzyl alcohols and their derivatives can act as bidentate ligands, coordinating to a metal center through both the amino and hydroxyl groups. researchgate.netnih.gov The formation of such a chelate can enhance the stability of the resulting metal complex. The electronic properties of the ligand, influenced by the substituents on the aromatic ring, can play a crucial role in the catalytic activity of the metal complex. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group in (4-Amino-2-methoxy-5-nitrophenyl)methanol could modulate the electron density at the metal center, thereby influencing its reactivity in catalytic cycles.